molecular formula C24H27N3O4S2 B2737870 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide CAS No. 1207028-92-9

4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide

Cat. No.: B2737870
CAS No.: 1207028-92-9
M. Wt: 485.62
InChI Key: AMGJKMRTHVZBKL-UHFFFAOYSA-N
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Description

4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide is a complex organic compound with a molecular formula of C24H27N3O4S2 and a molecular weight of 485.62 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the sulfamoyl group and the thiophene ring. Common reagents used in these reactions include diethylamine, thiophene-2-carboxaldehyde, and various coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide linkage can be reduced to form amines.

    Substitution: The sulfamoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(diethylsulfamoyl)-N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]benzamide: Unique due to its specific functional groups and structure.

    4-(N,N-diethylsulfamoyl)-N-(4-(2-oxo-2-((furan-2-ylmethyl)amino)ethyl)phenyl)benzamide: Similar structure but with a furan ring instead of a thiophene ring.

    4-(N,N-diethylsulfamoyl)-N-(4-(2-oxo-2-((pyridin-2-ylmethyl)amino)ethyl)phenyl)benzamide: Contains a pyridine ring, offering different chemical properties.

Uniqueness

The presence of the thiophene ring in this compound imparts unique electronic and steric properties, making it distinct from its analogs with different heterocyclic rings.

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-3-27(4-2)33(30,31)22-13-9-19(10-14-22)24(29)26-20-11-7-18(8-12-20)16-23(28)25-17-21-6-5-15-32-21/h5-15H,3-4,16-17H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMGJKMRTHVZBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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